![molecular formula C17H22N4O B10831591 N-(5-Cyclobutyl-3-pyrazolyl)-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B10831591.png)
N-(5-Cyclobutyl-3-pyrazolyl)-2-[4-(dimethylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP681301 is a potent inhibitor of Cyclin-dependent kinase 5 (CDK5), a serine-threonine kinase involved in regulating the cell cycle, transcription, mRNA processing, and differentiation of nerve cells . CDK5 is particularly expressed in post-mitotic central nervous system neurons and plays a critical role in the growth and propagation of multiple forms of cancer . CP681301 has shown significant potential in inhibiting the kinase catalytic activity of CDK5, making it a promising compound for cancer treatment .
Preparation Methods
The synthetic routes and reaction conditions for CP681301 are not extensively detailed in the available literature. . Industrial production methods for CP681301 would likely involve optimizing these synthetic routes to ensure high yield and purity, although specific industrial methods are not publicly documented.
Chemical Reactions Analysis
CP681301 undergoes various chemical reactions, primarily focusing on its interaction with CDK5. The compound inhibits the kinase catalytic activity of CDK5-p35 and CDK5-p25 in a dose-dependent manner . At a concentration of 1 micromolar, CP681301 completely abolishes the activities of both CDK5-P35 and CDK5-P25 . Common reagents and conditions used in these reactions include varying concentrations of CP681301 and specific incubation times to observe its effects on CDK5 activity . The major products formed from these reactions include reduced phosphorylation of CDK5 and decreased expression of proliferation markers such as Ki67 in glioma stem cells .
Scientific Research Applications
CP681301 has several scientific research applications, particularly in the fields of cancer research and neurobiology. It has been shown to reduce the self-renewal properties of glioma stem cells and decrease cell proliferation in xenograft tumors . CP681301 also exhibits anti-tumor activity in Drosophila models, making it a valuable tool for studying cancer biology . Additionally, CP681301’s ability to inhibit CDK5 activity has implications for neurodegenerative diseases, as CDK5 is involved in neurogenesis and cell survival in post-mitotic neurons .
Mechanism of Action
CP681301 exerts its effects by inhibiting the kinase catalytic activity of CDK5. Specifically, it targets the CDK5-p35 and CDK5-p25 complexes, reducing their phosphorylation activity . This inhibition leads to decreased expression of proliferation markers and reduced self-renewal properties of glioma stem cells . CP681301 also suppresses the expression of CREB Ser133 phosphorylation, further contributing to its anti-tumor effects .
Comparison with Similar Compounds
CP681301 is unique in its potent inhibition of CDK5 compared to other similar compounds. Some similar compounds include:
Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9, but with less specificity for CDK5.
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, but with broader kinase inhibition compared to CP681301.
Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK5, but with less selectivity.
CP681301’s specificity for CDK5 over other CDKs makes it a valuable compound for targeted cancer therapy and neurobiological research .
Properties
Molecular Formula |
C17H22N4O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C17H22N4O/c1-21(2)14-8-6-12(7-9-14)10-17(22)18-16-11-15(19-20-16)13-4-3-5-13/h6-9,11,13H,3-5,10H2,1-2H3,(H2,18,19,20,22) |
InChI Key |
PGTNTDKBRSQDNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)NC2=NNC(=C2)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide](/img/structure/B10831525.png)
![[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B10831530.png)
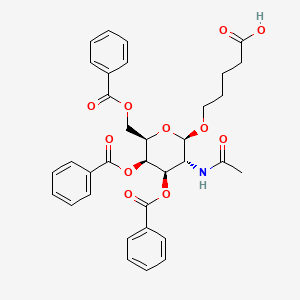
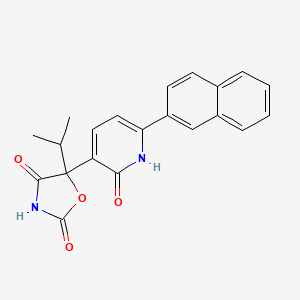
![2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10831548.png)
![sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10831553.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831557.png)
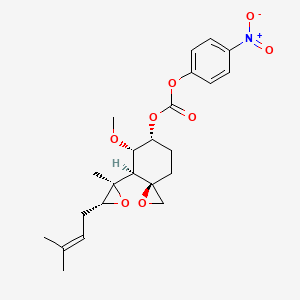
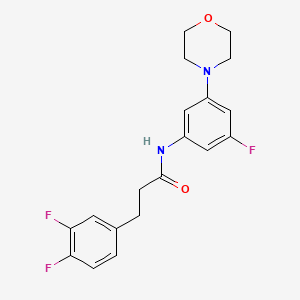
![(Z)-N-(3-Benzyl-4-(hydroxymethyl)thiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10831577.png)
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831578.png)
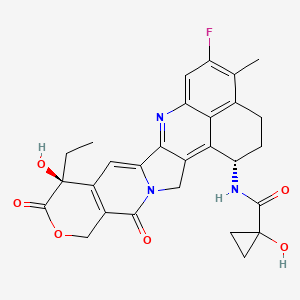
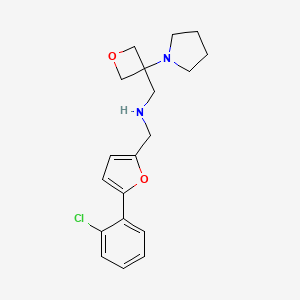
![3-[3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B10831607.png)
